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molecular formula C6H6ClFN2 B8676455 2-chloro-5-fluoro-N-methylpyridin-3-amine

2-chloro-5-fluoro-N-methylpyridin-3-amine

Cat. No. B8676455
M. Wt: 160.58 g/mol
InChI Key: FLBOKYUBHFMNFQ-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

Tert-butyl (2-chloro-5-fluoropyridin-3-yl)(methyl)carbamate (Intermediate 36) (0.920 g, 3.53 mmol) was dissolved in trifluoroacetic acid (20 mL) and heated at 50° C. for 90 minutes. The solution was allowed to cool to room temperature and stir for another 14 hours. The reaction mixture was evaporated to dryness under reduced pressure and water (80 mL), saturated sodium bicarbonate (50 mL) and ethyl acetate (100 mL) were added. The phases were mixed and separated and the organic phase was dried with magnesium sulfate before evaporating to dryness under reduced pressure. Purification using silica chromatography (0-10% methanol in dichloromethane gradient) gave 2-chloro-5-fluoro-N-methylpyridin-3-amine as an oil.
Name
Tert-butyl (2-chloro-5-fluoropyridin-3-yl)(methyl)carbamate
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Intermediate 36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N:8](C)[C:9](=O)OC(C)(C)C)=[CH:6][C:5]([F:17])=[CH:4][N:3]=1>FC(F)(F)C(O)=O>[Cl:1][C:2]1[C:7]([NH:8][CH3:9])=[CH:6][C:5]([F:17])=[CH:4][N:3]=1

Inputs

Step One
Name
Tert-butyl (2-chloro-5-fluoropyridin-3-yl)(methyl)carbamate
Quantity
0.92 g
Type
reactant
Smiles
ClC1=NC=C(C=C1N(C(OC(C)(C)C)=O)C)F
Name
Intermediate 36
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1N(C(OC(C)(C)C)=O)C)F
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stir for another 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness under reduced pressure and water (80 mL), saturated sodium bicarbonate (50 mL) and ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
The phases were mixed
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
before evaporating to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1NC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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